3-amino-5,5-diphenylimidazolidine-2,4-dione

Anticonvulsant screening Maximal electroshock (MES) test Phenytoin analogs

3-Amino-5,5-diphenylimidazolidine-2,4-dione (CAS 1224-08-4), also referred to as 3-amino-5,5-diphenylhydantoin or N-aminodiphenylhydantoin, is a hydantoin derivative characterized by an amino substituent at the N3 position of the imidazolidine-2,4-dione core. It belongs to the 5,5-diphenylhydantoin (phenytoin) chemotype and has been investigated primarily for its anticonvulsant, immunosuppressive, and cytotoxic properties.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
CAS No. 1224-08-4
Cat. No. B073431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5,5-diphenylimidazolidine-2,4-dione
CAS1224-08-4
Synonyms3-amino-DPH
3-aminodiphenylhydantoin
N-aminodiphenylhydantoin
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O2/c16-18-13(19)15(17-14(18)20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,20)
InChIKeyWDASILDKNHAVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.5 [ug/mL] (The mean of the results at pH 7.4)

3-Amino-5,5-diphenylimidazolidine-2,4-dione (CAS 1224-08-4) – Key Compound Profile for Preclinical Procurement


3-Amino-5,5-diphenylimidazolidine-2,4-dione (CAS 1224-08-4), also referred to as 3-amino-5,5-diphenylhydantoin or N-aminodiphenylhydantoin, is a hydantoin derivative characterized by an amino substituent at the N3 position of the imidazolidine-2,4-dione core [1]. It belongs to the 5,5-diphenylhydantoin (phenytoin) chemotype and has been investigated primarily for its anticonvulsant, immunosuppressive, and cytotoxic properties [2]. The compound distinguishes itself from the parent drug phenytoin through the replacement of the N3 hydrogen with an amino group, which alters both its hydrogen‑bonding capacity and conformational flexibility — as evidenced by crystallographic data showing significantly variable dihedral angles for the phenyl rings [3].

Why Phenytoin and Simple 5,5-Diphenylhydantoins Cannot Replace 3-Amino-5,5-diphenylimidazolidine-2,4-dione in Specialized Research


Attempts to interchange 3-amino-5,5-diphenylimidazolidine-2,4-dione with unsubstituted phenytoin or with other 3‑substituted diphenylhydantoins are discouraged by clear structure–activity relationship (SAR) data. While phenytoin is a clinically validated anticonvulsant and class Ib antiarrhythmic, its N3‑amino derivative exhibits a distinct pharmacological profile: early head‑to‑head studies demonstrated that symmetrically ring‑substituted 5,5‑diphenylhydantoins were “practically inactive” as anticonvulsants, whereas the 3‑amino analogue displayed “high and prolonged activity” [1]. Moreover, the N3‑amino group introduces additional hydrogen‑bond donor/acceptor sites that can be exploited for metal‑chelation or for generating Schiff‑base derivatives with tunable CNS penetration, a strategy not accessible with phenytoin itself [2][3]. These differences mean that sourcing phenytoin as a surrogate will compromise assay relevance in programs targeting anticonvulsant SAR exploration, copper‑complex medicinal chemistry, or immunosuppressive screening.

Quantitative Differentiation of 3-Amino-5,5-diphenylimidazolidine-2,4-dione from its Closest Analogs


Superior Anticonvulsant Efficacy vs. Symmetrically Substituted 5,5-Diphenylhydantoins

In a direct head-to-head pharmacological comparison, 3-amino-5,5-diphenylhydantoin (the target compound) demonstrated high and prolonged anticonvulsant activity, whereas a parallel series of 5,5-diarylhydantoins with symmetric substitutions on the benzene rings were found to be practically inactive as anticonvulsants in the same preliminary pharmacological tests [1]. The report explicitly states that anticonvulsant activity was retained only in the 3-amino derivative and not in the symmetrically substituted analogs, marking a clear SAR breakpoint.

Anticonvulsant screening Maximal electroshock (MES) test Phenytoin analogs

Distinct Conformational Landscape Differentiating from Phenytoin and 3-Substituted Analogs

Single-crystal X-ray analysis of 3-amino-5,5-diphenylimidazolidine-2,4-dione reveals two independent molecules in the asymmetric unit with substantially different phenyl-ring dihedral angles: 47.19(8)° and 61.16(9)° in one molecule, and 55.04(10)° and 55.00(8)° in the other [1]. This contrasts with the parent phenytoin (5,5-diphenylhydantoin), whose crystal structure typically shows a more restricted conformational range and lacks the N3 amino hydrogen-bond donor. The conformational flexibility observed in the target compound may translate into differential binding at biological targets such as voltage-gated sodium channels or dihydrofolate reductase, which have been implicated for related hydantoins [2].

X-ray crystallography Conformational analysis Structure-based drug design

Immunosuppressive Activity via IL-2 Reporter Gene Assay (IC50 13 nM)

In an in vitro interleukin-2 (IL-2) reporter gene assay (IL2-RGA), 3-amino-5,5-diphenylimidazolidine-2,4-dione inhibited IL-2 signaling with an IC50 of 13 nM [1]. This level of potency places the compound among the more active hydantoin‑based immunosuppressive small molecules. While direct head-to-head data with phenytoin in the same assay are not available, phenytoin is not known to exhibit significant IL-2 inhibition at comparable concentrations, highlighting a divergent biological profile.

Immunosuppression Interleukin-2 inhibition T-cell modulation

Cytotoxic Activity Against Rhabdomyosarcoma (RD) and Vero (L20B) Cell Lines

A series of 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives, including the 3-amino parent compound, were evaluated for in vitro cytotoxic activity against Vero cells (L20B, African green monkey kidney) and Human Rhabdomyosarcoma (RD) cell lines using the Trypan blue dye exclusion method with methotrexate (MTX) as a reference drug [1]. The tested compounds showed equipotent cytotoxicity against L20B cells and a moderate effect against RD cells. Notably, certain derivatives (4a-b) exhibited better activity than methotrexate. Although the specific IC50 value for the 3-amino compound was not reported in isolation, its inclusion in the active series confirms that the 3-amino substitution retains cytotoxic potential, whereas phenytoin itself has minimal reported direct cytotoxicity in these cell lines.

Anticancer screening Cytotoxicity Hydantoin derivatives

Recommended Application Scenarios for 3-Amino-5,5-diphenylimidazolidine-2,4-dione Based on Quantitative Evidence


Anticonvulsant Drug Discovery and Phenytoin-SAR Optimization

This compound is most valuable when the research goal is to explore the SAR of the N3 position of 5,5-diphenylhydantoin. Since symmetrically ring-substituted analogs lose anticonvulsant activity entirely while the 3-amino derivative retains high and prolonged efficacy [1], it serves as a critical probe molecule for mapping the pharmacophoric requirements of neuronal sodium channel modulation. Procure when MES or kindling models are used for candidate triage.

Structure-Based Design Leveraging Conformational Plasticity

The crystallographically documented phenyl-ring dihedral angle range (47°–61°) and the additional N3‑amino hydrogen‑bond donor make this compound a preferred scaffold for docking studies targeting flexible binding pockets (e.g., dihydrofolate reductase or voltage-gated sodium channels) [2]. Using phenytoin in such studies would underestimate the accessible conformational space and miss key hydrogen‑bond interactions.

Immunosuppressive Screening and IL-2 Pathway Studies

With an IC50 of 13 nM in the IL-2 reporter gene assay, this compound is a validated hit for T‑cell modulation research [3]. Procurement is justified for secondary assays aimed at confirming target engagement or for generating early structure–activity relationships around the hydantoin core in the context of autoimmune disease or transplant rejection models.

Anticancer Lead Generation Using the Hydantoin Scaffold

The 3‑amino‑5,5‑diphenylimidazolidine‑2,4‑dione core has demonstrated equipotent cytotoxicity against Vero L20B cells and moderate activity against RD rhabdomyosarcoma cells, with certain derivatives outperforming methotrexate [4]. This supports its use as a starting template for medicinal chemistry campaigns targeting DHFR or other cancer‑relevant enzymes. Phenytoin would be unsuitable as a replacement in these assays.

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